Ethyl 4-Chloronicotinate

Physicochemical Properties Purification Process Chemistry

Ethyl 4-Chloronicotinate is a non-fungible intermediate for medicinal chemistry campaigns targeting TGR5 agonists. Its 4-chloro substitution pattern is activated for SNAr by the para-oriented ester, enabling efficient synthesis of 4-aryloxy nicotinate derivatives inaccessible with regioisomers. • Enables sub-nanomolar TGR5 agonist lead series synthesis • Distinct density (1.246 g/cm³) and boiling point (85 °C/1 mmHg) from 2-/6-Cl isomers • Sourced at ≥95% purity for reproducible downstream transformations

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 37831-62-2
Cat. No. B1590935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-Chloronicotinate
CAS37831-62-2
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=CN=C1)Cl
InChIInChI=1S/C8H8ClNO2/c1-2-12-8(11)6-5-10-4-3-7(6)9/h3-5H,2H2,1H3
InChIKeySTYWLPMGYBPSRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Chloronicotinate: Procurement & Technical Baseline


Ethyl 4-Chloronicotinate (CAS 37831-62-2) is a halogenated pyridine derivative, specifically the ethyl ester of 4-chloronicotinic acid . It serves as a versatile building block in medicinal chemistry, most notably as a key intermediate in the synthesis of 4-benzofuranyloxynicotinamide derivatives, which are potent TGR5 agonists [1]. Its structure features a chlorine atom at the 4-position of the pyridine ring, adjacent to the ethyl carboxylate group at the 3-position, which imparts specific electronic and steric properties that dictate its reactivity and synthetic utility.

Synthetic intermediate for 4-aryloxy nicotinate derivatives via SNAr
Reported in TGR5 agonist lead series synthesis campaigns
Reactivity profile distinct from 2- and 6-chloro regioisomers

Ethyl 4-Chloronicotinate: Regioisomer Substitution Risks


Direct substitution of Ethyl 4-Chloronicotinate with its regioisomers (e.g., Ethyl 2-Chloronicotinate or Ethyl 6-Chloronicotinate) or ester variants (e.g., Methyl 4-Chloronicotinate) is not chemically or practically equivalent. The position of the chlorine atom on the pyridine ring significantly alters the electron density and steric environment, directly impacting reactivity in key transformations such as nucleophilic aromatic substitution (SNAr) and cross-coupling reactions [1]. Furthermore, differences in physicochemical properties like density, boiling point, and physical form (liquid vs. solid) affect handling, purification, and formulation in downstream processes . The specific synthetic utility of Ethyl 4-Chloronicotinate as a direct precursor to a class of high-potency TGR5 agonists cannot be replicated by its 2- or 6-chloro counterparts, making it a non-fungible intermediate in targeted medicinal chemistry campaigns [2].

Regiochemical shift
Chlorine at the 4-position directs SNAr differently; 2- or 6-chloro isomers may alter reaction outcome and regioselectivity.
Physicochemical mismatch
Density and boiling point differences compared to regioisomers affect purification, extraction, and handling steps.
Synthetic pathway fidelity
2- or 6-chloro isomers are not cited in the documented TGR5 agonist intermediate route; substitution introduces unverified SAR risk.

Ethyl 4-Chloronicotinate: Quantitative Differentiation


Density & Boiling Point Comparison

Ethyl 4-Chloronicotinate exhibits a density of 1.246 g/cm³ at ambient temperature, which is intermediate between its 2-chloro and 6-chloro regioisomers. Its boiling point of 245.1 °C at 760 mmHg (or 85 °C at 1 mmHg) is also distinct . These values are crucial for selecting appropriate purification methods (e.g., distillation conditions) and predicting behavior in biphasic reactions or formulations.

Density & Boiling Point
Data to verify
1.246 g/cm³
245.1 °C (760 mmHg)
Supports purification method selection and processing design.
Reported values; confirm with lot-specific certificate.
Physicochemical Properties Purification Process Chemistry

Regioselective SNAr Reactivity

The chlorine atom at the 4-position of the pyridine ring in Ethyl 4-Chloronicotinate is situated para to the ring nitrogen. According to established SNAr mechanistic principles, an electron-withdrawing group (such as the carboxylate ester) positioned para to the leaving group significantly activates the aromatic ring for nucleophilic attack by stabilizing the Meisenheimer complex intermediate [1]. In contrast, a chlorine at the 2- or 6-position (ortho to nitrogen) experiences different electronic and steric influences, often leading to altered reaction rates and regioselectivity in competitive substitution scenarios. While direct quantitative kinetic comparisons between the 4- and 2-chloro isomers for this specific scaffold are not available in the public domain, the class-level inference is strongly supported by fundamental organic chemistry.

SNAr Reactivity
Class-level
Activated by para-ester group; distinct from ortho-substituted isomers.
Mechanistic basis informs reaction regiochemistry prediction.
No direct kinetic data publicly available.
Synthetic Methodology SNAr Regioselectivity

Validated TGR5 Agonist Intermediate

Ethyl 4-Chloronicotinate is a documented, direct synthetic intermediate in the preparation of 4-benzofuranyloxynicotinamide derivatives, a class of potent TGR5 agonists [1]. In the published synthetic route, Ethyl 4-Chloronicotinate (compound 6) is treated with various benzo cyclic phenols to yield the key 4-aryloxy nicotinate intermediates [1]. The most potent compound from this series, designated 9r, exhibited an in vitro potency of hTGR5 EC50 = 0.28 nM and mTGR5 EC50 = 0.92 nM, and demonstrated a 33% reduction in blood glucose AUC0-120 min in vivo after a single oral dose of 50 mg/kg [1]. While the final biological activity belongs to the downstream compound 9r, the utility of Ethyl 4-Chloronicotinate as an enabling reagent in this high-impact medicinal chemistry program is directly established. Alternatives such as the 2- or 6-chloro isomers are not cited as intermediates in this specific, validated synthetic pathway.

TGR5 Agonist Intermediate
Reported
Documented intermediate for 4-benzofuranyloxynicotinamide series with reported hTGR5 EC50 = 0.28 nM.
Supports synthetic utility in TGR5 agonist research programs.
Alternatives not cited in this synthetic pathway.
Medicinal Chemistry TGR5 Agonist Metabolic Disorders

Free Base vs. Hydrochloride Salt

Ethyl 4-Chloronicotinate (CAS 37831-62-2) is commercially available as a free base, typically as a colorless to brown oily liquid or low-melting solid . This is in contrast to its hydrochloride salt (CAS 174496-99-2), which is a solid . The free base offers different solubility characteristics and avoids the introduction of a stoichiometric equivalent of HCl, which can be advantageous in base-sensitive downstream reactions. Commercial specifications often cite a purity of ≥95% or ≥97% for the free base .

Free Base vs. HCl Salt
Specification review
Free base: liquid/low-melting solid; HCl salt: solid. Commercial purity ≥95%.
Procurement selection impacts handling and acid-sensitive reaction compatibility.
Verify form and purity with supplier.
Material Handling Formulation Procurement Specification

Ethyl 4-Chloronicotinate: Application Scenarios


SNAr-Based 4-Aryloxy Nicotinate Synthesis

This scenario leverages the compound's documented utility as an electrophile. The chlorine at the 4-position is activated for nucleophilic aromatic substitution (SNAr) by the para-oriented ester group [1]. This was specifically demonstrated in the reaction of Ethyl 4-Chloronicotinate with various benzo cyclic phenols in the presence of K₂CO₃ in DMF at 90–100 °C to yield 4-aryloxy nicotinates, which are direct precursors to a potent class of TGR5 agonists [1]. This application is supported by the mechanistic principles of SNAr activation, where an electron-withdrawing group para to the leaving group stabilizes the intermediate [2].

Nicotinamide Analogs for Drug Discovery

Ethyl 4-Chloronicotinate is a commercial building block used for the synthesis of nicotinamide analogs [1]. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. The 4-chloro substituent serves as a synthetic handle for diversification via cross-coupling or substitution reactions. This is a broad, well-established application for halogenated pyridine esters in medicinal chemistry, and the specific 4-substitution pattern is crucial for accessing the desired spatial and electronic properties in the final analogs, as evidenced by its use in generating the 4-benzofuranyloxy motif [1].

Process Development & Physicochemical Properties

Procurement for process development should consider the specific physicochemical properties of Ethyl 4-Chloronicotinate. Its density of 1.246 g/cm³ and boiling point of 245.1 °C at 760 mmHg (or 85 °C at 1 mmHg) [1] are distinct from its 2- and 6-chloro isomers. These differences are critical when designing unit operations such as distillation, extraction, and drying. Furthermore, the physical form of the free base (liquid or low-melting solid) as opposed to the hydrochloride salt (solid) can influence material handling and reactor charging protocols. Sourcing the compound with a defined purity specification (e.g., ≥95%) ensures reproducibility in downstream transformations [2].

SAR Exploration in TGR5 Agonist Programs

For research groups actively exploring TGR5 as a therapeutic target for metabolic disorders, Ethyl 4-Chloronicotinate is a strategically validated reagent. Its use is directly linked to the synthesis of a lead series that produced compounds with sub-nanomolar in vitro potency and significant in vivo glucose-lowering effects [1]. While the compound itself is not the active pharmaceutical ingredient, its role as a key intermediate in this well-characterized chemical space provides a level of confidence that alternative regioisomers do not. This scenario is supported by the fact that the specific 4-chloro substitution is essential for generating the 4-benzofuranyloxy pharmacophore described in the literature [1].

Application
Selection Property
Validation Focus
4-Aryloxy nicotinate synthesis
4-Chloro SNAr activation
Regiochemical outcome review
Nicotinamide analog diversification
Versatile 4-chloro handle
Diversification pathway fit
Process development
Distinct density/boiling point
Purification method compatibility
TGR5 agonist lead series SAR
Literature-documented intermediate
SAR reproducibility in analog synthesis

Technical Documentation Hub

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42 linked technical documents
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